4-Hydroxymephenytoin

Pharmacogenetics Enzyme Kinetics CYP2C19 Genotyping

4-Hydroxymephenytoin is the analytically definitive CYP2C19 activity probe, offering superior kinetic resolution over omeprazole-based alternatives. Its predominantly CYP2C19-mediated formation eliminates CYP3A4 background interference, enabling unambiguous IC50/Ki determination. Validated in the standardized 'Pittsburgh cocktail' UPLC-MS/MS method for multiplexed CYP phenotyping. Established MRM transition (m/z 235→150.1, 10–500 ng/mL) streamlines method setup. Powder stability ≥2 years at -20°C ensures multi-year batch consistency. Multi-solvent solubility (DMSO >5 mg/mL) facilitates flexible calibration workflows.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 61837-65-8
Cat. No. B014861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymephenytoin
CAS61837-65-8
Synonyms5-Ethyl-5-(4-hydroxyphenyl)-3-methyl-2,4-imidazolidinedione;  (+/-)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin;  p-Hydroxymephenytoin;  _x000B_
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
InChIInChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)
InChIKeyOQPLORUDZLXXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymephenytoin (CAS 61837-65-8): Sourcing the Definitive CYP2C19 Activity Marker for Phenotyping and In Vitro Studies


4-Hydroxymephenytoin (CAS 61837-65-8) is the primary 4′-hydroxylated metabolite of the anticonvulsant drug mephenytoin, formed via the cytochrome P450 isoform CYP2C19 [1]. It is an achiral, crystalline solid with a molecular weight of 234.3 g/mol, a melting point of 152–154°C, and defined solubility profiles, including DMSO solubility >5 mg/mL . As the direct readout of CYP2C19 catalytic activity, it is an essential analytical standard in drug metabolism, pharmacogenetics, and cocktail phenotyping assays [2].

4-Hydroxymephenytoin Procurement: Why a CYP2C19 'Metabolite' or 'Probe' Is Not an Interchangeable Commodity


The term 'CYP2C19 probe' is not a functional or analytical monolith; the specific marker selected fundamentally alters experimental outcomes. For example, in vitro intrinsic clearance (CLint) of S-mephenytoin 4′-hydroxylation yields entirely different kinetic parameters compared to omeprazole 5′-hydroxylation, with the latter exhibiting >100-fold higher Km values for certain CYP2C19 variants [1]. This substrate-dependent variability in apparent enzyme activity invalidates direct cross-study comparisons and precludes the simple substitution of one probe metabolite for another. Furthermore, metabolites like 5-hydroxyomeprazole are generated by both CYP2C19 and CYP3A4, whereas the mephenytoin 4′-hydroxylation pathway is predominantly CYP2C19-mediated [2]. Sourcing the specific, validated metabolite standard is therefore not a matter of convenience but a critical decision that defines the accuracy, sensitivity, and interpretability of the resulting CYP2C19 activity data.

4-Hydroxymephenytoin (CAS 61837-65-8): A Technical Evidence Dossier for Differentiated Procurement


Superior Kinetic Discrimination of CYP2C19 Variants Relative to Omeprazole-Based Probes

In head-to-head comparisons using the same recombinant enzyme systems, 4-hydroxymephenytoin formation (via S-mephenytoin) provided superior kinetic resolution of CYP2C19 allelic variants compared to the alternative probe omeprazole. While 4-hydroxymephenytoin formation was able to discern significant differences in both Vmax and Km between wild-type and variant enzymes, the omeprazole 5′-hydroxylation assay failed to generate measurable kinetic parameters for the CYP2C19*24 variant due to its extremely low catalytic activity [1]. This establishes 4-hydroxymephenytoin as a more robust and universally applicable probe for characterizing the functional impact of CYP2C19 polymorphisms.

Pharmacogenetics Enzyme Kinetics CYP2C19 Genotyping

Quantified Benchmark for In Vitro CYP2C19 Activity with Established Kinetic Constants

The formation of 4-hydroxymephenytoin from S-mephenytoin is a biochemically well-characterized reaction with defined kinetic constants that serve as industry benchmarks for in vitro CYP2C19 activity. In a purified system, the reaction exhibits a Km of 1.25 mM and a Vmax range of 0.8–1.25 nmol/min/nmol P450 [1]. These parameters provide a quantitative baseline against which the activity of novel chemical entities, recombinant enzyme batches, or the effects of disease states can be precisely compared. This level of foundational kinetic characterization is not uniformly established for all alternative CYP2C19 probe substrates.

Drug Metabolism In Vitro ADME Enzyme Kinetics

Validated as a Key Component in a Multi-Plexed, High-Throughput 'Cocktail' Assay

4-Hydroxymephenytoin has been specifically validated as the CYP2C19 marker in the 'Pittsburgh cocktail,' a clinically and preclinically applied multi-drug phenotyping assay that simultaneously assesses six major drug-metabolizing enzymes [1]. This validation includes robust analytical methods (UPLC-MS/MS) for its quantification from complex matrices like human plasma and urine, with optimized multiple reaction monitoring (MRM) transitions (e.g., m/z 235 → 150.1 [2]). This established methodology demonstrates that 4-hydroxymephenytoin can be reliably quantified alongside other metabolites in a single analytical run, a practical advantage that alternative probes like 5-hydroxyomeprazole, which may not be part of a standardized cocktail, cannot offer without additional method development.

Cocktail Phenotyping LC-MS/MS High-Throughput Screening

Explicit Vendor-Specified Solubility Profile for Optimized Analytical and In Vitro Workflows

Reputable vendors provide an explicit and detailed solubility profile for 4-hydroxymephenytoin, which is critical for precise analytical and in vitro experimental design. The compound is supplied as a crystalline solid with a purity of >98% and documented solubility values of 25 mg/mL in DMF and DMSO, 15 mg/mL in ethanol, and 0.5 mg/mL in a 1:1 mixture of DMSO:PBS (pH 7.2) . In contrast, the parent substrate S-mephenytoin and alternative probe metabolites may not have such comprehensively documented solubility data, introducing uncertainty in the preparation of stock solutions and assay buffers and potentially leading to precipitation or inaccurate dosing in in vitro systems.

Solubility Sample Preparation Analytical Chemistry

Defined Long-Term Stability for Reliable Long-Duration Studies and Inventory Management

Vendor specifications indicate that 4-hydroxymephenytoin powder is stable for ≥2 years when stored at -20°C [1]. For solution-based workflows, defined short-term stability is provided: solutions are stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen . This level of documented stability is essential for planning longitudinal studies, managing laboratory inventory, and ensuring that experimental results are not confounded by compound degradation. While alternative probe metabolites are also likely stable, this explicit documentation for 4-hydroxymephenytoin reduces operational uncertainty and supports its selection for studies requiring multi-year reproducibility.

Compound Stability Storage Inventory Management

4-Hydroxymephenytoin (CAS 61837-65-8): Defined Use Cases for Maximum Scientific and Operational Value


CYP2C19 Genotype-Phenotype Correlation and Pharmacogenetic Studies

For studies aiming to correlate CYP2C19 genotypes (e.g., *2, *3, *17) with enzyme function, 4-hydroxymephenytoin is the analytically optimal marker. Its formation from S-mephenytoin provides the kinetic resolution necessary to discriminate subtle functional differences between allelic variants, such as the 89% reduction in intrinsic clearance (Vmax/Km) observed for the CYP2C19*24 protein relative to wild-type, a difference that may be obscured when using alternative, less sensitive probes like omeprazole [1]. The established kinetic benchmarks (Km = 1.25 mM) also provide a robust reference for characterizing novel variants [2].

Multi-Enzyme 'Cocktail' Phenotyping for Drug-Drug Interaction (DDI) Assessment

In preclinical and clinical DDI studies where the simultaneous assessment of multiple CYP enzymes is required, 4-hydroxymephenytoin is the preferred CYP2C19 marker due to its validated inclusion in the 'Pittsburgh cocktail' [1]. This assay provides a standardized, high-throughput UPLC-MS/MS method for quantifying 4-hydroxymephenytoin alongside five other metabolites from a single plasma or urine sample, dramatically increasing throughput and reducing cost per data point compared to running separate assays for each enzyme. The defined solubility profile (e.g., DMSO >5 mg/mL) also facilitates the preparation of analytical calibration curves [2].

In Vitro CYP2C19 Inhibition and Reaction Phenotyping Assays

When establishing the metabolic pathway of a new chemical entity or assessing its potential to inhibit CYP2C19, 4-hydroxymephenytoin formation is the most reliable readout. Its formation is predominantly CYP2C19-dependent [1], providing a cleaner signal with less background noise from other isoforms compared to omeprazole 5′-hydroxylation, which is also catalyzed by CYP3A4. This high signal-to-noise ratio is critical for accurate IC50 or Ki determination. Furthermore, the compound's long-term powder stability (≥2 years at -20°C) ensures consistent analytical performance across multiple experiments and over extended project timelines [2].

Reference Standard for LC-MS/MS Method Development and Validation

For analytical chemists developing or validating quantitative bioanalytical methods for CYP2C19 activity, 4-hydroxymephenytoin offers a well-characterized and readily available reference standard. Its validated MRM transition (m/z 235 → 150.1) and established linear range (10–500 ng/mL) in biological matrices [1] streamline method setup. The multi-solvent solubility data (e.g., DMF, DMSO, ethanol) allow for flexible and reproducible preparation of stock and working solutions, a practical advantage that reduces method development time and ensures compliance with bioanalytical method validation guidelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxymephenytoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.